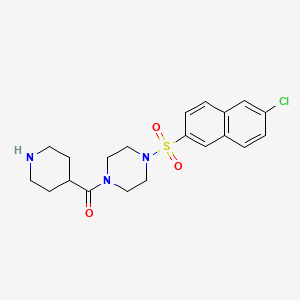
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives . This compound is characterized by its complex structure, which includes a naphthalene moiety, a piperazine ring, and a piperidine ring. It is primarily used in pharmaceutical research and has shown potential in various therapeutic applications.
准备方法
The synthesis of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves multiple steps. One common synthetic route includes the following steps :
Formation of the naphthalene sulfonyl chloride: This is achieved by reacting 6-chloronaphthalene with chlorosulfonic acid.
Reaction with piperazine: The naphthalene sulfonyl chloride is then reacted with piperazine to form the intermediate compound.
Formation of the final product: The intermediate compound is further reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes, such as trypsin-1, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The molecular pathways involved in these effects are still under investigation, but they likely involve modulation of signal transduction pathways and gene expression.
相似化合物的比较
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine can be compared with other similar compounds, such as :
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceutical research.
Naphthalene sulfonic acids: These compounds contain the naphthalene moiety and are used in various industrial applications.
Piperazine derivatives: These compounds include the piperazine ring and are known for their biological activities.
The uniqueness of this compound lies in its combination of these structural features, which confer specific biological activities and potential therapeutic applications.
属性
CAS 编号 |
179051-54-8 |
|---|---|
分子式 |
C20H24ClN3O3S |
分子量 |
421.9 g/mol |
IUPAC 名称 |
[4-(6-chloronaphthalen-2-yl)sulfonylpiperazin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-3-1-17-14-19(4-2-16(17)13-18)28(26,27)24-11-9-23(10-12-24)20(25)15-5-7-22-8-6-15/h1-4,13-15,22H,5-12H2 |
InChI 键 |
CUQXSBQSPHOSCK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


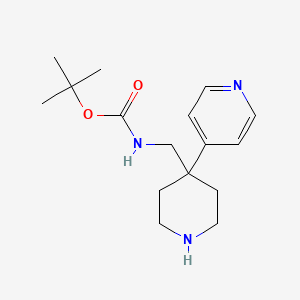
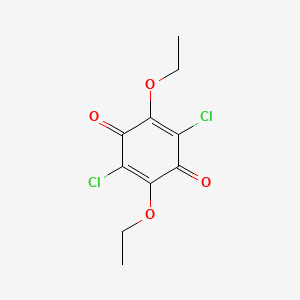
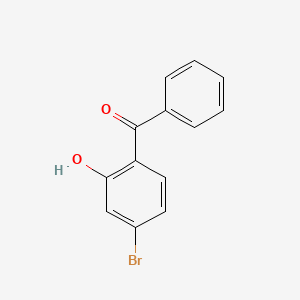
![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
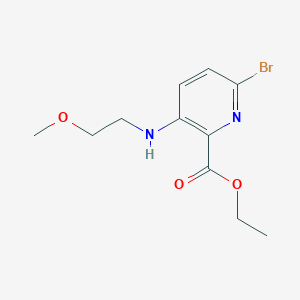
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
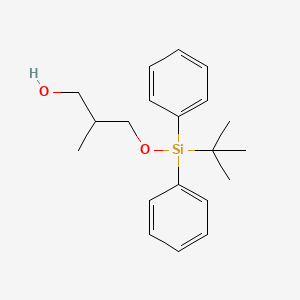
![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
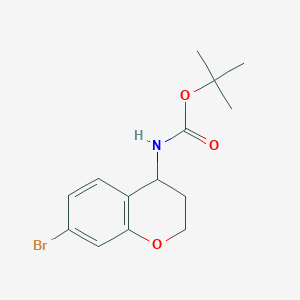
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)


![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
